molecular formula C25H17B B1373088 2-Bromo-9,9-diphenylfluorene CAS No. 474918-32-6

2-Bromo-9,9-diphenylfluorene

Cat. No.: B1373088
CAS No.: 474918-32-6
M. Wt: 397.3 g/mol
InChI Key: WNXNWOBGPRKOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

2-Bromo-9,9-diphenyl-9H-fluorene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes and proteins involved in electron transfer processes. The compound’s π-electron conjugation facilitates these interactions, enhancing its role in biochemical pathways . Additionally, 2-Bromo-9,9-diphenyl-9H-fluorene can act as a non-linear optical material, further contributing to its biochemical significance .

Cellular Effects

The effects of 2-Bromo-9,9-diphenyl-9H-fluorene on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular homeostasis . Furthermore, 2-Bromo-9,9-diphenyl-9H-fluorene has been found to impact cell signaling pathways, leading to changes in cellular responses and functions .

Molecular Mechanism

At the molecular level, 2-Bromo-9,9-diphenyl-9H-fluorene exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. The compound’s ability to inhibit or activate enzymes plays a crucial role in its biochemical actions . Additionally, 2-Bromo-9,9-diphenyl-9H-fluorene can induce changes in gene expression, further modulating cellular processes . These molecular interactions highlight the compound’s versatility and importance in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-9,9-diphenyl-9H-fluorene change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Bromo-9,9-diphenyl-9H-fluorene remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors can lead to its degradation, affecting its efficacy in biochemical reactions . Understanding these temporal effects is essential for optimizing its use in research and industrial applications.

Dosage Effects in Animal Models

The effects of 2-Bromo-9,9-diphenyl-9H-fluorene vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular processes and metabolic pathways . Higher doses can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Threshold effects have been observed, indicating specific dosage ranges where the compound’s impact is most pronounced .

Metabolic Pathways

2-Bromo-9,9-diphenyl-9H-fluorene is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical actions. The compound’s role in electron transfer processes is particularly noteworthy, as it influences metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 2-Bromo-9,9-diphenyl-9H-fluorene within cells and tissues are vital for its biochemical activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target cells . These interactions influence the compound’s efficacy and function, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

2-Bromo-9,9-diphenyl-9H-fluorene exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its biochemical actions, as it determines the compound’s interactions with biomolecules and its overall efficacy.

Comparison with Similar Compounds

Biological Activity

2-Bromo-9,9-diphenylfluorene (C25H17Br) is an organic compound with significant implications in both chemistry and biology. Known for its role as an intermediate in the synthesis of optoelectronic materials, this compound has also garnered attention for its biological activities, particularly in cellular processes and potential therapeutic applications.

  • Molecular Formula : C25H17Br
  • Molecular Weight : 397.31 g/mol
  • Melting Point : 217.0 - 221.0 °C

This compound exhibits high fluorescence and electron delocalization properties, which are crucial for its biological activity. The compound interacts with various biomolecules, influencing cellular signaling pathways and gene expression. Its π-electron conjugation allows it to engage in electron transfer processes, enhancing its biochemical roles .

Cellular Effects

Research indicates that this compound can modulate cellular metabolism and gene expression. It has been shown to alter the expression of genes involved in metabolic pathways, thereby affecting cellular homeostasis. The compound's effects vary with dosage; lower doses tend to exhibit beneficial effects while higher doses may lead to adverse outcomes .

Table 1: Effects of this compound on Cellular Processes

Dosage RangeObserved EffectMechanism of Action
Low DoseEnhanced metabolic activityModulation of gene expression
Moderate DoseNormal cellular functionInteraction with signaling pathways
High DoseInhibition of cellular processesToxicity leading to apoptosis

Biochemical Interactions

The compound has been found to interact with enzymes and proteins that are pivotal in electron transfer processes. This interaction is vital for its role in various metabolic pathways. The stability and degradation of this compound under specific conditions significantly influence its long-term effects on cellular function .

Transport and Distribution

The transport mechanisms of this compound within cells are essential for its biological activity. It interacts with specific transporters that facilitate its localization in target cells. Understanding these transport dynamics is crucial for elucidating the compound's overall biological impact .

Study 1: Gene Expression Modulation

A study conducted on cell lines treated with varying concentrations of this compound showed significant changes in the expression levels of genes associated with metabolic regulation. The results indicated that at lower concentrations (1 µM), there was a marked increase in the expression of genes promoting glycolysis, while higher concentrations (10 µM) resulted in downregulation.

Study 2: Toxicological Assessment

In an animal model, administration of this compound revealed dose-dependent toxicity. At doses exceeding 5 mg/kg body weight, subjects exhibited signs of distress and increased apoptosis in liver tissues, suggesting a threshold beyond which the compound becomes detrimental .

Properties

IUPAC Name

2-bromo-9,9-diphenylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Br/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXNWOBGPRKOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676779
Record name 2-Bromo-9,9-diphenyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474918-32-6
Record name 2-Bromo-9,9-diphenyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-9,9-diphenylfluorene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Bromo-9,9-diphenylfluorene
Reactant of Route 3
Reactant of Route 3
2-Bromo-9,9-diphenylfluorene
Reactant of Route 4
Reactant of Route 4
2-Bromo-9,9-diphenylfluorene
Reactant of Route 5
2-Bromo-9,9-diphenylfluorene
Reactant of Route 6
Reactant of Route 6
2-Bromo-9,9-diphenylfluorene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.